N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring, and an acetamide group attached to a phenoxy group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrrolo[2,3-d]pyrimidine, have been reported to have a broad range of biological activities . They interact with various targets, including enzymes like α-amylase , and have shown potential in treating conditions like diabetes .
Mode of Action
Related compounds have been found to inhibit enzymes such as α-amylase . This inhibition can slow down the breakdown of complex carbohydrates into glucose, leading to a more regulated and progressive release of glucose into the circulation .
Biochemical Pathways
Related compounds have been found to impact the α-amylase pathway , which plays a crucial role in carbohydrate metabolism. By inhibiting α-amylase, these compounds can potentially regulate blood glucose levels, which is beneficial in managing diabetes .
Pharmacokinetics
Similar compounds have been found to be potent and orally bioavailable inhibitors .
Result of Action
Related compounds have demonstrated excellent antidiabetic action in in vitro studies . They have shown significant inhibition of α-amylase, leading to a more regulated and progressive release of glucose into the circulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the pyrimidine ring: The pyrazole derivative is then reacted with a suitable nitrile or amidine under basic conditions to form the pyrimidine ring.
Attachment of the phenoxyacetamide group: The final step involves the reaction of the pyrimidine-pyrazole intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide is unique due to its specific combination of a pyrazole ring, a pyrimidine ring, and a phenoxyacetamide group. This unique structure allows it to interact with a distinct set of biological targets, making it a valuable compound for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-phenoxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-14(11-22-13-5-2-1-3-6-13)19-12-9-16-15(17-10-12)20-8-4-7-18-20/h1-10H,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVYXSOXMHUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CN=C(N=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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